[2-[(2-Methylphenyl)methoxy]phenyl]methanol
Description
Properties
IUPAC Name |
[2-[(2-methylphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQYFWQPUXDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629011 | |
| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478189-91-2 | |
| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A prevalent approach is the nucleophilic substitution reaction where a phenolic hydroxyl group reacts with a halomethyl derivative of 2-methylphenyl or vice versa.
- Step 1: Preparation of 2-methylbenzyl halide (e.g., bromide or chloride) from 2-methylbenzyl alcohol via halogenation.
- Step 2: Reaction of this halide with a phenol derivative bearing a hydroxymethyl substituent under basic conditions (e.g., NaH or K2CO3) to form the ether bond.
This method benefits from straightforward reaction conditions and good yields but requires careful control to prevent over-alkylation or side reactions.
Reduction of Aromatic Ketone Intermediates
An alternative route involves:
- Formation of an aromatic ketone intermediate such as 2-methylphenyl phenyl ketone.
- Reduction of the ketone to the corresponding secondary alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
This route is useful when the hydroxymethyl group is introduced after the ether bond formation.
Use of Grignard Reagents and Friedel-Crafts Acylation
Advanced synthetic methods reported include:
- Preparation of acid chlorides from aromatic acids.
- Reaction with Grignard reagents derived from 2-methylphenyl or phenyl derivatives to form ketones.
- Subsequent reduction to alcohols.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetone are preferred for nucleophilic substitutions.
- Bases: Mild bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate deprotonation of phenol and promote ether formation.
- Temperature: Moderate heating (50–80°C) is typical for etherification; reduction steps are often performed at 0°C to room temperature to control selectivity.
- Purification: Organic layers are dried over sodium sulfate (Na2SO4), concentrated under reduced pressure, and purified by chromatography or recrystallization.
Research Findings and Yields
- Ether formation reactions typically yield 70–90% of the desired product under optimized conditions.
- Reduction steps using LAH or NaBH4 provide high conversion rates (>85%) with minimal side products.
- The regioselectivity of substitution is critical and can be controlled by protecting groups or reaction sequence.
- Use of palladium-catalyzed hydrogenation has been reported for related amine derivatives and may be adapted for selective reductions.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2-methylbenzyl bromide, phenol derivative, K2CO3 | 60–80°C, DMF or acetone | 75–90 | Simple, scalable |
| Ketone reduction | Aromatic ketone intermediate, LAH or NaBH4 | 0–25°C, THF or Et2O | 85–95 | High selectivity |
| Grignard addition + reduction | Acid chloride, Mg, 2-methylphenyl bromide, LAH | -78°C to RT, THF | 65–85 | Regioselective synthesis |
| Pd-catalyzed hydrogenation (related) | Pd/C, H2, MeOH | 35–55°C | 80–90 | For amine derivatives, adaptable |
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Methylphenyl)methoxy]phenyl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenylmethanols depending on the substituent used.
Scientific Research Applications
[2-[(2-Methylphenyl)methoxy]phenyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(2-Methylphenyl)methoxy]phenyl]methanol is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
- Desilylation vs. Reduction : CsF-mediated desilylation () achieves moderate yields (67–90%), while aldehyde reduction () offers higher efficiency (~90%) .
- Reagent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates in desilylation, whereas lithium-based methods require cryogenic conditions .
Key Observations :
- Solubility Trends : Methoxy and aromatic substituents reduce aqueous solubility, favoring organic solvents (e.g., EtOAc, DMSO) .
Biological Activity
[2-[(2-Methylphenyl)methoxy]phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxy group and a phenyl group substituted with a methyl group. This structural arrangement may influence its reactivity and interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related derivatives have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Staphylococcus aureus | 15 µg/mL |
| 4-Chloro-3-methoxybenzaldehyde | Escherichia coli | 20 µg/mL |
2. Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that derivatives of this compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values, indicating potential as an antitumor agent .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | Jurkat | 0.021 |
| Compound B (similar structure) | MOLT-4 | 0.022 |
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular functions .
Case Studies
Several case studies highlight the biological implications of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that a derivative exhibited significant apoptosis-inducing activity in breast cancer cells at concentrations as low as 1 µM, enhancing caspase-3 activity and disrupting microtubule assembly .
- Antimicrobial Screening : Another investigation screened various analogs against a panel of bacteria and fungi, confirming their effectiveness against resistant strains, thereby supporting their potential use in therapeutic applications .
Q & A
Q. What are the established synthetic routes for [2-[(2-Methylphenyl)methoxy]phenyl]methanol?
Methodological Answer: The synthesis typically involves etherification and reduction steps. For example:
- Step 1: React 2-methylphenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2: Reduce the resulting nitro or carbonyl intermediate using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the hydroxymethyl group .
Key Considerations: - Solvent choice (e.g., anhydrous DMF for moisture-sensitive steps) impacts yield .
- Purification often involves recrystallization from methanol/ethyl acetate mixtures .
Q. How is the structural identity of this compound confirmed?
Methodological Answer:
Q. What analytical techniques assess the purity of this compound?
Methodological Answer:
- HPLC: Quantifies impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- TLC: Monitors reaction progress (silica gel GF254, eluent: hexane/ethyl acetate 3:1) .
- Elemental Analysis: Verifies %C, %H, %O within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy): Activate the ring for electrophilic substitution but may sterically hinder bulky reagents .
- Steric Effects: The 2-methylphenyl group reduces accessibility to the para position, favoring ortho-directed reactions .
Case Study: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂ and SPhos ligand for efficiency .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR: Identifies dynamic effects (e.g., rotamers) causing splitting discrepancies .
- Solvent Screening: Polar aprotic solvents (DMSO-d⁶) may resolve proton equivalence masked in CDCl₃ .
- DFT Calculations: Predicts optimized geometries and chemical shifts (e.g., B3LYP/6-31G* basis set) .
Q. What strategies optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Catalyst Screening: Pd/C vs. Raney Ni for selective hydrogenation .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hrs to 2 hrs at 100°C) .
- Flow Chemistry: Enhances reproducibility in etherification steps .
Q. What are the metabolic pathways and toxicity profiles of this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) to identify oxidation products (e.g., ketone derivatives via CYP450) .
- Ames Test: Assess mutagenicity using Salmonella strains TA98/TA100 ± metabolic activation .
- Acute Toxicity: LD₅₀ determination in rodent models (OECD Guideline 423) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
